Motilin-(1-13) (human)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Motilin-(1-13) (human) is a peptide fragment derived from the full-length motilin, a 22-amino acid polypeptide hormone. Motilin was first isolated from the mucosa of the porcine upper intestine in 1972 and is known for its role in stimulating gastrointestinal motility . The peptide fragment motilin-(1-13) retains the biological activity of the full-length hormone and is involved in regulating the migrating motor complex in the gastrointestinal tract .
Preparation Methods
Synthetic Routes and Reaction Conditions
Motilin-(1-13) can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The synthesis involves the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and OxymaPure to facilitate peptide bond formation . After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected using a cocktail of trifluoroacetic acid (TFA) and scavengers.
Industrial Production Methods
Industrial production of motilin-(1-13) follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility. Purification of the synthesized peptide is achieved through high-performance liquid chromatography (HPLC), and the final product is characterized using mass spectrometry and amino acid analysis .
Chemical Reactions Analysis
Types of Reactions
Motilin-(1-13) undergoes various chemical reactions, including:
Oxidation: The methionine residue in the peptide can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with analogs to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used for oxidation reactions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid analogs are incorporated during SPPS using standard coupling reagents.
Major Products Formed
The major products formed from these reactions include oxidized peptides, reduced peptides, and peptide analogs with modified amino acid residues .
Scientific Research Applications
Motilin-(1-13) has several scientific research applications:
Chemistry: Used as a model peptide to study peptide synthesis, folding, and stability.
Biology: Investigated for its role in gastrointestinal motility and its interaction with motilin receptors.
Medicine: Explored as a potential therapeutic agent for gastrointestinal disorders such as gastroparesis.
Industry: Utilized in the development of motilin receptor agonists for pharmaceutical applications.
Mechanism of Action
Motilin-(1-13) exerts its effects by binding to the motilin receptor, a G protein-coupled receptor (GPCR) located in the gastrointestinal tract. Upon binding, the receptor activates intracellular signaling pathways involving Gq proteins, leading to an increase in intracellular calcium levels. This activation stimulates smooth muscle contraction and enhances gastrointestinal motility . The peptide also plays a role in signaling hunger and regulating the migrating motor complex .
Comparison with Similar Compounds
Similar Compounds
Ghrelin: Another gastrointestinal peptide hormone that stimulates appetite and gastric motility.
Erythromycin: A macrolide antibiotic that acts as a motilin receptor agonist and mimics the effects of motilin.
Uniqueness
Motilin-(1-13) is unique in its specific interaction with the motilin receptor and its role in regulating the migrating motor complex. Unlike ghrelin, which has broader physiological effects, motilin-(1-13) is primarily focused on gastrointestinal motility. Erythromycin, while acting as a motilin receptor agonist, is not a natural peptide and has antibiotic properties .
Properties
Molecular Formula |
C76H113N17O19S |
---|---|
Molecular Weight |
1600.9 g/mol |
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C76H113N17O19S/c1-9-43(6)62(91-71(107)57-23-17-34-93(57)74(110)61(42(4)5)90-64(100)49(77)37-45-18-12-10-13-19-45)72(108)89-56(38-46-20-14-11-15-21-46)70(106)92-63(44(7)94)73(109)88-55(39-47-24-26-48(95)27-25-47)65(101)82-40-59(97)83-51(29-31-60(98)99)67(103)87-54(36-41(2)3)69(105)85-52(28-30-58(78)96)68(104)84-50(22-16-33-81-76(79)80)66(102)86-53(75(111)112)32-35-113-8/h10-15,18-21,24-27,41-44,49-57,61-63,94-95H,9,16-17,22-23,28-40,77H2,1-8H3,(H2,78,96)(H,82,101)(H,83,97)(H,84,104)(H,85,105)(H,86,102)(H,87,103)(H,88,109)(H,89,108)(H,90,100)(H,91,107)(H,92,106)(H,98,99)(H,111,112)(H4,79,80,81)/t43-,44+,49-,50-,51-,52-,53-,54-,55-,56-,57-,61-,62-,63-/m0/s1 |
InChI Key |
BYENHSKWDFWKRW-JAFQCPPXSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C(C)C)NC(=O)[C@H](CC4=CC=CC=C4)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCSC)C(=O)O)NC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)C(CC4=CC=CC=C4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.